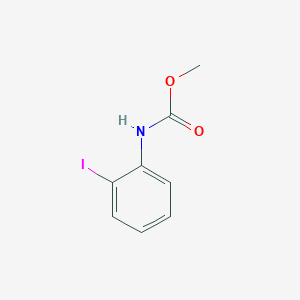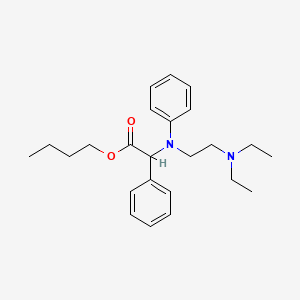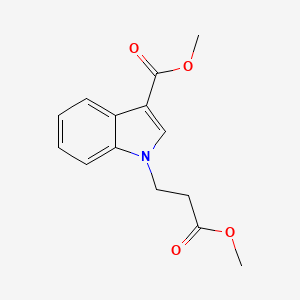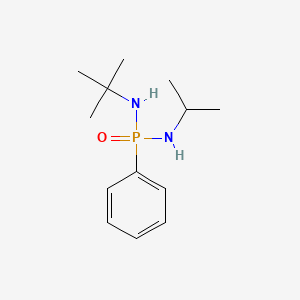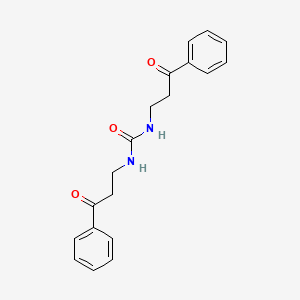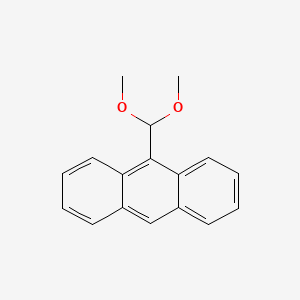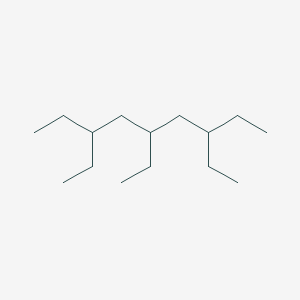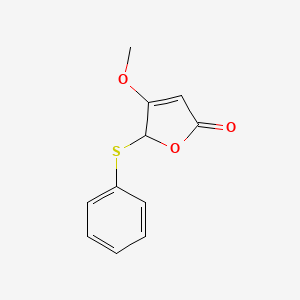![molecular formula C26H22 B14328132 1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethenylbenzene) CAS No. 102949-52-0](/img/structure/B14328132.png)
1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethenylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethenylbenzene) is an organic compound characterized by its unique structure, which includes a phenylene group connected by ethene bridges to two ethenylbenzene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethenylbenzene) typically involves a condensation reaction. One common method is the reaction of 1,4-phenylenediacetic acid with 4-ethenylbenzene under acidic conditions, using p-toluenesulfonic acid as a catalyst . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethenylbenzene).
Chemical Reactions Analysis
Types of Reactions
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethenylbenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethenyl groups to ethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Ethyl-substituted derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethenylbenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems due to its structural properties.
Mechanism of Action
The mechanism by which 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethenylbenzene) exerts its effects is primarily through its ability to interact with various molecular targets. The compound’s conjugated system allows it to participate in electron transfer processes, making it useful in electronic applications. Additionally, its structural features enable it to form complexes with metal ions, which can influence its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4-dinitrobenzene): Similar structure but with nitro groups, leading to different reactivity and applications.
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(pentafluorobenzene): Contains fluorine atoms, which affect its electronic properties and reactivity.
Uniqueness
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethenylbenzene) is unique due to its specific combination of phenylene and ethenylbenzene groups, which confer distinct electronic and structural properties. This uniqueness makes it valuable for specialized applications in organic electronics and materials science.
Properties
CAS No. |
102949-52-0 |
|---|---|
Molecular Formula |
C26H22 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
1,4-bis[2-(4-ethenylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C26H22/c1-3-21-5-9-23(10-6-21)13-15-25-17-19-26(20-18-25)16-14-24-11-7-22(4-2)8-12-24/h3-20H,1-2H2 |
InChI Key |
GRJYSOAPWZYPBI-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=CC=C(C=C3)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[2-(2-Ethenylphenyl)-1-methoxyethenyl]oxy}(trimethyl)silane](/img/structure/B14328050.png)
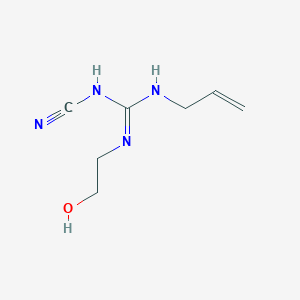

![N''-[4-(1,4,8,11-Tetraazacyclotetradecan-6-YL)butyl]guanidine](/img/structure/B14328064.png)
![Butyl [(dibutylcarbamothioyl)sulfanyl]acetate](/img/structure/B14328068.png)
